molecular formula C9H17NO2 B189983 ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate CAS No. 179601-38-8

ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Cat. No. B189983
M. Wt: 171.24 g/mol
InChI Key: VODUKXHGDCJEOZ-JGVFFNPUSA-N
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Description

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a chemical compound with the IUPAC name ethyl (1S,2R)-2-aminocyclopentanecarboxylate .


Molecular Structure Analysis

The molecular structure of a similar compound, ethyl (1S,2R)-2-methylcyclohexane-1-carboxylate, has been analyzed . The molecule contains a total of 30 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 ester .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate are not available, the compound may be involved in reactions similar to those of other cyclohexane derivatives .

Safety And Hazards

The safety data sheet for a similar compound, ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODUKXHGDCJEOZ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355895
Record name ethyl(1s,2r)-2-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

CAS RN

179601-38-8
Record name ethyl(1s,2r)-2-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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